(2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the corresponding tricyclic indole in good yield. Further steps may involve the installation of side chains and functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Chemistry
In chemistry, (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound has shown potential in various studies due to its structural similarity to naturally occurring indole derivatives. It has been investigated for its potential antiviral, anti-inflammatory, and anticancer activities .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with multiple receptors makes it a candidate for drug development .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-Methoxy-N,N-diisopropyltryptamine
- N-Methyltryptamine
- N,N-Dimethyltryptamine
Uniqueness
What sets (2-(6-Methoxy-1H-indol-3-yl)ethyl)bis(propan-2-yl)amine apart is its unique combination of the methoxy group and the bis(propan-2-yl)amine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
127507-02-2 |
---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17/h6-7,10-13,18H,8-9H2,1-5H3 |
InChI Key |
VVHSFCPALYIWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.